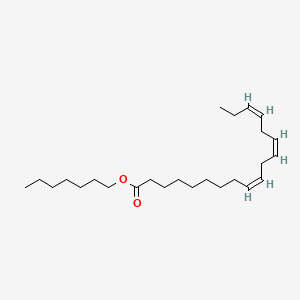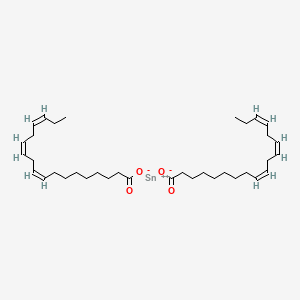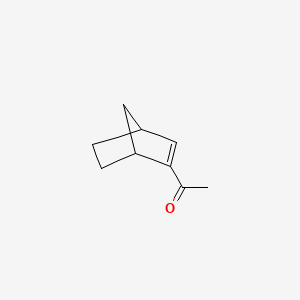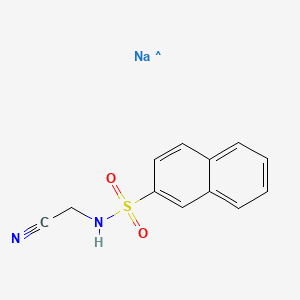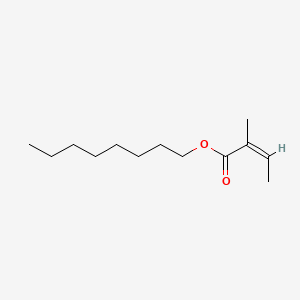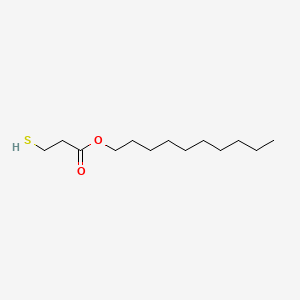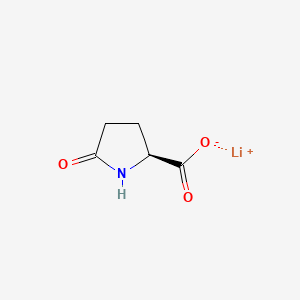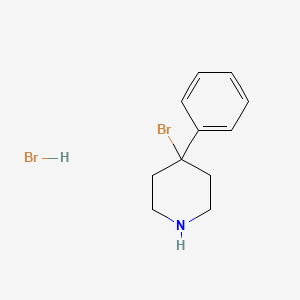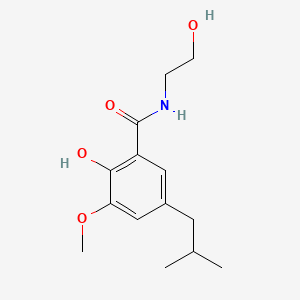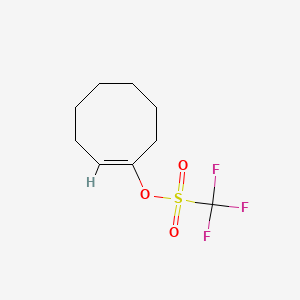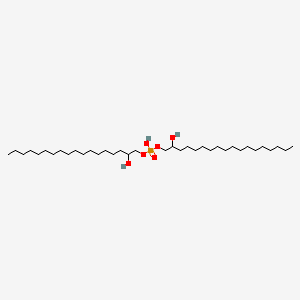
Bis(2-hydroxyoctadecyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyoctadecyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C36H75O6P and a molecular weight of 634.95 g/mol . This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyoctadecyl) hydrogen phosphate typically involves the esterification of phosphoric acid with 2-hydroxyoctadecanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-hydroxyoctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-hydroxyoctadecyl) hydrogen phosphate is used as a surfactant in various chemical reactions, aiding in the formation of emulsions and dispersions .
Biology: In biological research, this compound is used to study membrane dynamics and interactions due to its amphiphilic nature .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems, particularly in the formulation of liposomes .
Industry: Industrially, this compound is used in the production of lubricants, coatings, and other materials that require surfactant properties .
Mecanismo De Acción
Mechanism of Action: The mechanism by which bis(2-hydroxyoctadecyl) hydrogen phosphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating the formation of stable emulsions and dispersions .
Molecular Targets and Pathways: The molecular targets of this compound include lipid bilayers and other amphiphilic structures. It interacts with these structures to alter their physical properties and enhance their stability .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phosphate: This compound is similar in structure but has shorter alkyl chains, leading to different physical properties.
Phosphoric acid di(2-ethylhexyl) ester: Another similar compound with different alkyl groups, affecting its solubility and reactivity.
Uniqueness: Bis(2-hydroxyoctadecyl) hydrogen phosphate is unique due to its long alkyl chains, which provide enhanced surfactant properties and make it suitable for specific industrial applications .
Propiedades
Número CAS |
85099-12-3 |
|---|---|
Fórmula molecular |
C36H75O6P |
Peso molecular |
634.9 g/mol |
Nombre IUPAC |
bis(2-hydroxyoctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H75O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(37)33-41-43(39,40)42-34-36(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34H2,1-2H3,(H,39,40) |
Clave InChI |
MWYSDMPRHDTUPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


